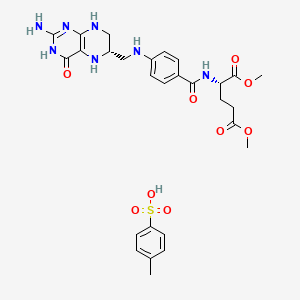
4-(Azetidin-3-yloxymethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Azetidin-3-yloxymethyl)piperidine is a compound that features a piperidine ring substituted with an azetidine moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while azetidine is a four-membered ring with one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yloxymethyl)piperidine can be achieved through multi-component reactions. One common method involves the reaction of piperidine derivatives with azetidine intermediates under controlled conditions. For example, a nucleophilic substitution reaction can be employed where the nucleophile reacts with a halogenated azetidine derivative in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commercially available reagents and solvents, along with optimized reaction conditions, allows for the efficient production of this compound on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Azetidin-3-yloxymethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the azetidine moiety can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated azetidine derivatives, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the azetidine moiety .
Applications De Recherche Scientifique
4-(Azetidin-3-yloxymethyl)piperidine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Azetidin-3-yloxymethyl)piperidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites. The compound can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring with one nitrogen atom, widely used in medicinal chemistry.
Azetidine: A four-membered ring with one nitrogen atom, known for its strained ring structure and reactivity.
Piperine: An alkaloid with a piperidine moiety, found in black pepper and known for its biological activities.
Uniqueness: 4-(Azetidin-3-yloxymethyl)piperidine is unique due to the combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H18N2O |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-(azetidin-3-yloxymethyl)piperidine |
InChI |
InChI=1S/C9H18N2O/c1-3-10-4-2-8(1)7-12-9-5-11-6-9/h8-11H,1-7H2 |
Clé InChI |
JCKXOEQGNFDGPO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)



![8-Cyclopentyl-5-methyl-6-propionylpyrido[2,3-d]pyrimidine-2,7(3H,8H)-dione](/img/structure/B13854195.png)

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)






